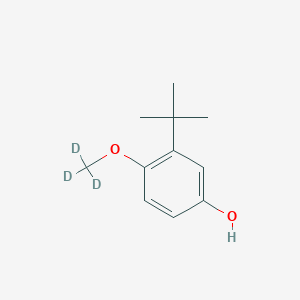

2-tert-Butyl-4-hydroxyanisole-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-tert-Butyl-4-hydroxyanisole-d3 (2-t-Bu-HAA-d3) is a derivative of 2-tert-butyl-4-hydroxyanisole (2-t-Bu-HAA), a naturally occurring phenolic antioxidant. It is widely used as an antioxidant in the food and pharmaceutical industries. 2-t-Bu-HAA-d3 is a deuterated analog of 2-t-Bu-HAA, and it has been used in scientific research to study the mechanism of action of the antioxidant. In

Scientific Research Applications

Overview of Butylated Hydroxyanisole

Butylated hydroxyanisole (BHA), closely related to 2-tert-Butyl-4-hydroxyanisole-d3, is a synthetic antioxidant widely used in food preservation to prevent oils and fats from oxidative deterioration and rancidity. Its applications have been extensively reviewed, highlighting its role in enhancing food shelf life and safety. Notably, it has been assessed for potential toxicities, with findings indicating no significant cancer hazard and suggesting potential anticarcinogenic properties at current levels of use as a food additive (Williams, Iatropoulos, & Whysner, 1999).

Toxicological Perspective

From a toxicological standpoint, BHA has undergone thorough examination, particularly regarding its carcinogenicity in the forestomach of rodents. Although evidence supports the carcinogenic potential of BHA, there is minimal indication of genotoxicity. This insight is pivotal for risk assessment, underscoring the need for further research to elucidate the underlying mechanisms of its tumorigenicity, possibly involving reactive oxygen species (Verhagen, Schilderman, & Kleinjans, 1991).

Environmental and Health Implications

In addition to food applications, synthetic phenolic antioxidants (SPAs) like BHA have been studied for their environmental occurrence, human exposure, and toxicity. SPAs have been detected in various matrices, highlighting the importance of understanding their environmental behaviors and potential health impacts. These studies call for future research focused on novel SPAs with reduced toxicity and environmental footprint (Liu & Mabury, 2020).

Alternative Natural Antioxidants

The shift towards natural antioxidants for food preservation reflects growing consumer skepticism towards synthetic alternatives like BHA. Research emphasizes exploring natural sources, such as spices and herbs, for their antioxidative properties, which could offer safer and equally effective solutions for extending the shelf life of foods without compromising health and environmental integrity (Aladedunye, 2014).

Mechanism of Action

Target of Action

2-tert-Butyl-4-hydroxyanisole-d3, also known as deuterium labeled 3-tert-Butyl-4-methoxyphenol , is a synthetic compound with antioxidant properties . It primarily targets free radicals in the body, acting as a scavenger to stabilize them .

Mode of Action

The compound’s mode of action involves the stabilization of free radicals. The conjugated aromatic ring of this compound is able to interact with free radicals, sequestering them and preventing further free radical reactions . This action is crucial in preventing oxidative stress, which can lead to cell damage and various diseases.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the oxidative stress pathway. By acting as a free radical scavenger, it helps maintain the balance of reactive oxygen species (ROS) in the body . Additionally, it has been found to induce phase II enzymes, increasing levels of glutathione and glutathione-S-transferase , which play a key role in the body’s detoxification process.

Pharmacokinetics

It is known that the incorporation of stable heavy isotopes of hydrogen (deuterium) into drug molecules can potentially affect their pharmacokinetic and metabolic profiles . Deuteration can alter the metabolic stability, half-life, and bioavailability of the drug .

Result of Action

The primary result of the action of this compound is the reduction of oxidative stress in the body. By scavenging free radicals, it prevents cellular damage that can lead to various diseases . Additionally, it has been found to promote adipogenesis in vitro and induce white adipose tissue development in vivo , suggesting a potential obesogenic activity.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is commonly used as a food additive, and its effects can be influenced by the presence of other compounds in the food . Furthermore, it is insoluble in water but freely soluble in ethanol, methanol, propylene glycol, and soluble in fats and oils , which can affect its distribution and action in the body.

Safety and Hazards

The safety data sheet suggests wearing personal protective equipment, ensuring adequate ventilation, and avoiding getting the substance in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided, as should dust formation . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Biochemical Analysis

Biochemical Properties

2-tert-Butyl-4-hydroxyanisole-d3 is known to interact with various enzymes and proteins. It acts as a phase II enzyme inducer, increasing levels of glutathione and glutathione-S-transferase . The conjugated aromatic ring of this compound is able to stabilize free radicals, sequestering them .

Cellular Effects

The effects of this compound on cells are diverse. It has been found to inhibit the neoplastic effects of a wide variety of chemical carcinogens . In particular, it has been shown to induce intracellular oleic acid (OA) uptake and triglyceride accumulation in HepG2 cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is known to stabilize free radicals, preventing further free radical reactions . It also induces the activity of phase II enzymes, which play a crucial role in the detoxification of xenobiotics .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change. For instance, it has been found to cause papillomas and squamous cell carcinomas of the forestomach in rats and Syrian golden hamsters when administered in high doses as part of their diet .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. High doses have been found to cause papillomas and squamous cell carcinomas of the forestomach in rats and Syrian golden hamsters .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is known to induce the activity of phase II enzymes, which play a crucial role in the detoxification of xenobiotics .

properties

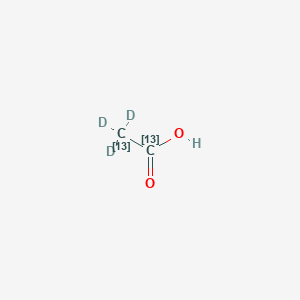

IUPAC Name |

3-tert-butyl-4-(trideuteriomethoxy)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-11(2,3)9-7-8(12)5-6-10(9)13-4/h5-7,12H,1-4H3/i4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOYOUMVYICGCA-GKOSEXJESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2S)-piperidin-2-yl]methanol](/img/structure/B129263.png)